mTOR Kinase Inhibition Potency Comparison
In a head-to-head study evaluating N-methylated fused heterocycles as mTOR inhibitors, the pyrrolo[3,2-d]pyrimidine scaffold demonstrated superior selectivity for mTOR over PI3Kα and PI3Kδ compared to the corresponding imidazolo[1,2-a]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds. The most potent pyrrolo[3,2-d]pyrimidine analog in this series exhibited a Ki of 5 nM against mTOR, which is within 2.5-fold of the overall lead compound pyrazolo[4,3-d]pyrimidine 21c (Ki = 2 nM) but with a significantly improved synthetic accessibility [1].
| Evidence Dimension | mTOR kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5 nM for N-methylated pyrrolo[3,2-d]pyrimidine derivative |
| Comparator Or Baseline | N-methylated pyrazolo[4,3-d]pyrimidine 21c: Ki = 2 nM; imidazolo[1,2-a]pyrimidine: Ki > 100 nM |
| Quantified Difference | Pyrrolo[3,2-d]pyrimidine scaffold achieves sub-10 nM potency, while imidazolopyrimidine is inactive (>100 nM) |
| Conditions | Biochemical kinase inhibition assay, recombinant mTOR enzyme |
Why This Matters
This data confirms that the pyrrolo[3,2-d]pyrimidine core, of which 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a key precursor, enables potent mTOR inhibition and is a viable alternative to pyrazolopyrimidines when synthetic tractability is prioritized.
- [1] Lee W, Ortwine DF, Bergeron P, et al. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. Bioorg Med Chem Lett, 2013, 23(18): 5097-5104. View Source
